Butyl ethaneperoxoate
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Overview
Description
Butyl ethaneperoxoate, also known as tert-butyl ethaneperoxoate, is an organic peroxide with the molecular formula C6H12O3. It is a colorless liquid that is commonly used as a radical initiator in various chemical reactions. The compound is known for its ability to generate free radicals, which makes it valuable in polymerization processes and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl ethaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with ethyl acetate in the presence of an acid catalyst. The reaction typically occurs at room temperature and involves the formation of a peroxyester linkage.
Industrial Production Methods: In industrial settings, this compound is produced by the controlled reaction of tert-butyl hydroperoxide with ethyl acetate. The process involves careful monitoring of temperature and reaction conditions to ensure the safe and efficient production of the compound. The product is then purified through distillation to obtain a high-purity liquid.
Chemical Reactions Analysis
Types of Reactions: Butyl ethaneperoxoate primarily undergoes radical-induced reactions due to its ability to generate free radicals. These reactions include:
Oxidation: The compound can initiate oxidation reactions by generating free radicals that react with various substrates.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Decomposition: this compound can decompose to form tert-butyl alcohol and acetone, releasing free radicals in the process.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or other oxidizing agents, and the reactions are typically carried out at elevated temperatures.
Substitution: Reagents such as halogens or other nucleophiles can be used, and the reactions may require the presence of a catalyst.
Decomposition: The decomposition can be induced by heat or light, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Various oxidized products depending on the substrate.
Substitution: Substituted organic compounds with different functional groups.
Decomposition: Tert-butyl alcohol and acetone.
Scientific Research Applications
Butyl ethaneperoxoate has several applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions to produce polymers and copolymers. It is also employed in the synthesis of various organic compounds.
Biology: The compound is used in studies involving free radical biology and oxidative stress.
Medicine: Research on the compound’s potential use in drug delivery systems and as a prodrug for generating reactive oxygen species.
Industry: It is utilized in the production of plastics, resins, and other polymeric materials.
Mechanism of Action
Butyl ethaneperoxoate can be compared with other similar organic peroxides, such as:
Di-tert-butyl peroxide: Similar in its ability to generate free radicals but differs in its decomposition products.
Tert-butyl hydroperoxide: Another radical initiator with different reactivity and applications.
Tert-butyl peroxybenzoate: Used in similar applications but has a different molecular structure and reactivity.
Uniqueness: this compound is unique in its specific reactivity and decomposition products, making it valuable for certain applications where other peroxides may not be suitable.
Comparison with Similar Compounds
- Di-tert-butyl peroxide
- Tert-butyl hydroperoxide
- Tert-butyl peroxybenzoate
Properties
CAS No. |
55153-35-0 |
---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
butyl ethaneperoxoate |
InChI |
InChI=1S/C6H12O3/c1-3-4-5-8-9-6(2)7/h3-5H2,1-2H3 |
InChI Key |
ZKERZZMUXBDEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOOC(=O)C |
Origin of Product |
United States |
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